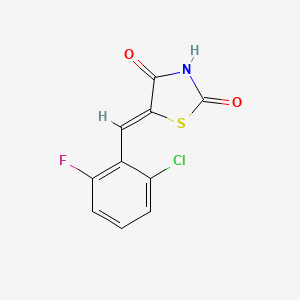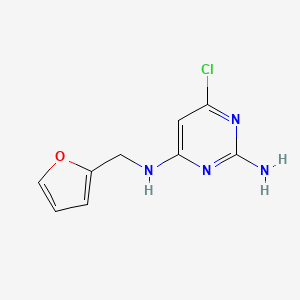![molecular formula C18H27N3O4S B5955981 2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol](/img/structure/B5955981.png)
2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol typically involves multiple steps, starting from readily available starting materials The key steps include the formation of the imidazole ring, introduction of the benzyl group, and the attachment of the 2-methoxyethylsulfonyl group
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzyl Group: This step involves the alkylation of the imidazole ring with benzyl halides under basic conditions.
Attachment of the 2-Methoxyethylsulfonyl Group: This can be done through a nucleophilic substitution reaction using 2-methoxyethylsulfonyl chloride.
Introduction of the Ethylaminoethanol Moiety: The final step involves the reaction of the intermediate with ethylaminoethanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学研究应用
2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazole core.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The benzyl and sulfonyl groups can enhance the compound’s binding affinity and specificity for its targets. The ethylaminoethanol moiety can contribute to the compound’s solubility and bioavailability.
相似化合物的比较
2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol can be compared with other imidazole derivatives, such as:
- 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their biological activities and applications
属性
IUPAC Name |
2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-3-20(9-10-22)15-17-13-19-18(26(23,24)12-11-25-2)21(17)14-16-7-5-4-6-8-16/h4-8,13,22H,3,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOHEBIYZMNTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CN=C(N1CC2=CC=CC=C2)S(=O)(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(4-fluorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B5955898.png)
![2-(5-acetylthiophen-3-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide](/img/structure/B5955913.png)
![N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5955916.png)
![[1-(1-cyclohexen-1-ylcarbonyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5955922.png)
![N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B5955928.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5955935.png)
![[3-(4-fluorobenzyl)-1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanol](/img/structure/B5955945.png)
![N-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5955954.png)
![7-[(4-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5955969.png)
![methyl N-methyl-N-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)glycinate](/img/structure/B5955974.png)
![2-{[(3-pyridinylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5955977.png)

![7-(3-methoxybenzyl)-2-[3-(2-pyrazinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5955990.png)

